molecular formula C6H7BrN2O3 B2986527 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid CAS No. 2092064-60-1

2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid

Cat. No.: B2986527
CAS No.: 2092064-60-1
M. Wt: 235.037
InChI Key: KCHMXYVAIKQWMH-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to an acetic acid moiety through an ether linkage. Its unique properties enable its application in fields like medicinal chemistry, drug discovery, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid typically involves the following steps:

    Formation of 4-Bromo-1-methylpyrazole: This intermediate can be synthesized by brominating 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Etherification: The 4-bromo-1-methylpyrazole is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Esterification and Amidation: The carboxylic acid group can be esterified or amidated to form esters or amides, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2-(4-Amino-1-methylpyrazol-3-yl)oxyacetic acid or 2-(4-Mercapto-1-methylpyrazol-3-yl)oxyacetic acid can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Esterification Products: Esters of this compound.

Scientific Research Applications

2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Drug Discovery: The compound’s unique structure allows it to be used in high-throughput screening for new therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methylpyrazole: A precursor in the synthesis of 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid.

    2-(4-Chloro-1-methylpyrazol-3-yl)oxyacetic acid: A similar compound with a chlorine atom instead of bromine.

    2-(4-Methyl-1-methylpyrazol-3-yl)oxyacetic acid: A derivative with a methyl group instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromo-substituted pyrazole ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where the bromine atom plays a crucial role in the compound’s behavior and interactions.

Properties

IUPAC Name

2-(4-bromo-1-methylpyrazol-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3/c1-9-2-4(7)6(8-9)12-3-5(10)11/h2H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHMXYVAIKQWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092064-60-1
Record name 2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)oxy]acetic acid
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